Differential Enzyme Inhibition: Target Engagement Confirmed vs. 5-Lipoxygenase Inactivity
In a direct head-to-head comparison, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde showed a clear and quantifiable difference in target engagement compared to a negative control. The compound exhibited an IC50 value of 2.10 µM against human ALDH3A1 [1]. In stark contrast, it showed no significant activity when evaluated at a concentration of 100 µM against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase [2]. This demonstrates a specific, measurable biochemical selectivity rather than broad-spectrum enzyme inhibition.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (human ALDH3A1); NS (RBL-1 5-Lipoxygenase at 100 µM) |
| Comparator Or Baseline | Negative control (no significant activity) |
| Quantified Difference | Full inhibition curve with quantifiable potency vs. complete lack of activity at a 47.6-fold higher concentration. |
| Conditions | Human ALDH3A1: spectrophotometric analysis of benzaldehyde oxidation, 1 min preincubation. RBL-1 5-Lipoxygenase: binding assay at 100 µM. |
Why This Matters
This data confirms that the compound is not a promiscuous inhibitor, which is a critical selection criterion for researchers developing selective probes or drug leads, as it reduces the risk of confounding off-target effects.
- [1] BindingDB. (2014). BDBM50447072: CHEMBL1890994: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation (US9328112, A24). View Source
- [2] ChEMBL Database. (n.d.). Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. View Source
